molecular formula C8H8BrNO3 B11812354 Methyl 4-bromo-2-methoxynicotinate

Methyl 4-bromo-2-methoxynicotinate

Cat. No.: B11812354
M. Wt: 246.06 g/mol
InChI Key: XXLMUFBQNILYGB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methoxynicotinate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of nicotinic acid and features a bromine atom at the 4-position and a methoxy group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methoxynicotinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methoxynicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Methyl 4-bromo-2-methoxynicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a precursor for drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic applications.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-methoxynicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Methyl 4-bromo-2-methoxynicotinate can be compared with other similar compounds, such as:

    Methyl 5-bromo-2-methoxynicotinate: This compound has the bromine atom at the 5-position instead of the 4-position, which can lead to different chemical reactivity and biological activity.

    Methyl 6-bromo-2-methoxynicotinate: With the bromine at the 6-position, this compound also exhibits distinct properties compared to this compound.

    Methyl 2-methoxynicotinate: Lacking the bromine atom, this compound serves as a precursor for various brominated derivatives.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 4-bromo-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-12-7-6(8(11)13-2)5(9)3-4-10-7/h3-4H,1-2H3

InChI Key

XXLMUFBQNILYGB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1C(=O)OC)Br

Origin of Product

United States

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